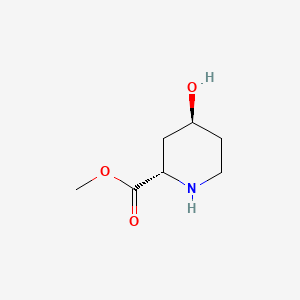

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate

Description

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate (CAS: 175671-43-9) is a piperidine derivative with a hydroxyl group at the 4-position and a methyl ester at the 2-position. Its molecular formula is C₇H₁₄ClNO₃ (as a hydrochloride salt), with a molecular weight of 195.64 g/mol . The compound is primarily used in research settings, requiring storage at room temperature in sealed conditions to avoid moisture degradation. Its stereochemistry (2S,4S) distinguishes it from other diastereomers, influencing its physicochemical and biological properties .

Properties

IUPAC Name |

methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CCN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto ester using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.

Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group into halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (2R,4S)- and (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochlorides (CAS: 133192-44-6 and 175671-43-9):

These enantiomers share identical molecular formulas but differ in spatial configuration. The (2S,4S) and (2R,4R) isomers exhibit distinct solubility profiles and chiral recognition in biological systems. For instance, the (2S,4S) configuration may enhance binding to specific enzyme active sites due to optimal hydrogen bonding from the hydroxyl group .

Piperidine vs. Pyrrolidine Derivatives

- (2S,4R)-Methyl 4-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 2940866-91-9): This pyrrolidine analog has a five-membered ring instead of a six-membered piperidine. Additionally, the methyl group at the 4-position increases lipophilicity (logP ~1.2 vs. ~0.8 for the target compound), influencing membrane permeability .

- Methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS: 1217792-37-4): The bulky 2,4-dimethylphenoxy substituent at the 4-position significantly enhances steric hindrance, reducing reactivity in nucleophilic substitution reactions. Its molecular weight (249.30 g/mol) is higher than the target compound, which may limit bioavailability .

Functional Group Modifications

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS: 133696-21-6):

This analog shifts the hydroxyl group to the 5-position, altering hydrogen-bonding interactions. The carboxylic acid at the 2-position (vs. methyl ester in the target compound) increases polarity (logP ~-0.5), improving aqueous solubility but reducing blood-brain barrier penetration .tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 790667-99-1):

The tert-butyl carbamate group acts as a protecting group for amines, enhancing stability during synthesis. However, this modification increases molecular weight (215.29 g/mol) and lipophilicity, making it less suitable for hydrophilic drug formulations .

Key Data Table: Structural and Physicochemical Comparisons

*logP values estimated based on substituent contributions.

Research Findings and Implications

- Stereochemical Impact : The (2S,4S) configuration in the target compound enables selective interactions with biological targets, such as GABA receptors, due to optimal spatial alignment of the hydroxyl and ester groups .

- Functional Group Trade-offs : While carboxylic acid derivatives (e.g., 2-COOH) improve solubility, they often exhibit reduced cellular uptake compared to ester analogs .

- Ring Size Effects : Piperidine derivatives generally show higher metabolic stability than pyrrolidines, making them preferable in CNS drug design .

Biological Activity

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate is a significant compound in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position. Its molecular formula is with a molecular weight of approximately 159.18 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing its binding affinity to various molecular targets .

The biological activity of this compound involves interactions with specific enzymes and receptors. It may function as either an inhibitor or activator , modulating various biochemical pathways. The compound's stereochemistry enhances its ability to bind to active sites on target proteins, affecting their function.

1. Neurotransmitter Modulation

Research indicates that this compound may influence cognitive functions by modulating neurotransmitter release. This suggests potential applications in treating cognitive disorders.

2. Enzyme Interaction

The compound has been studied for its interactions with enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes critical for disease progression.

3. Antiviral and Anticancer Potential

This compound serves as a precursor in synthesizing various antiviral and anticancer agents. Its derivatives have shown promising activity against specific cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : 4-Hydroxypiperidine-2-carboxylic acid.

- Reaction :

This method allows for the production of high-purity compounds suitable for research applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. How can the synthesis of Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate be optimized for high stereochemical purity?

- Methodological Answer : The synthesis involves stereoselective steps to retain the (2S,4S) configuration. Key strategies include:

- Cyclization : Use chiral catalysts or auxiliaries during pyrrolidine ring formation to control stereochemistry.

- Hydroxylation : Introduce the hydroxyl group via Sharpless asymmetric dihydroxylation or enzymatic methods to ensure regioselectivity .

- Esterification : Employ methanol under acidic conditions (e.g., H₂SO₄) to avoid racemization during carboxylate ester formation .

- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) confirms stereochemical purity (>98% enantiomeric excess) .

Q. What analytical techniques are recommended for characterizing the stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm axial/equatorial positions of hydroxyl and ester groups .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to resolve enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced Research Questions

Q. How does the hydroxyl group at the 4-position influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydroxyl group introduces steric and electronic effects:

- Steric Hindrance : Reduces reactivity at the adjacent C3 position, as observed in failed alkylation attempts without prior protection (e.g., silylation or acetylation) .

- Hydrogen Bonding : Stabilizes transition states in intramolecular reactions, as seen in cyclization studies of derivatives .

- Experimental Validation : Compare reaction kinetics of protected vs. unprotected derivatives under SN2 conditions (e.g., NaI in acetone) .

Q. What strategies can resolve contradictory data on the compound’s biological activity across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects in enzyme inhibition studies .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to rule out rapid degradation in cell-based assays .

- Species Variability : Compare activity in human vs. murine receptor isoforms (e.g., GPCRs) using transfected HEK293 cells .

Handling and Stability

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store as a hydrochloride salt at −20°C in sealed, moisture-free containers to prevent ester hydrolysis .

- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid aggregation; confirm stability via LC-MS over 72 hours .

- In-Use Stability : Avoid repeated freeze-thaw cycles; aliquot working solutions and discard unused portions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.